![molecular formula C15H20ClNOS B2688022 (1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐 CAS No. 2034282-44-3](/img/structure/B2688022.png)

(1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

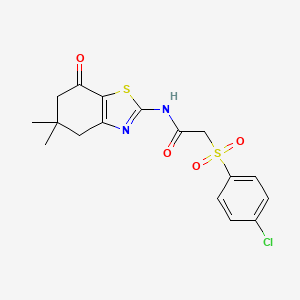

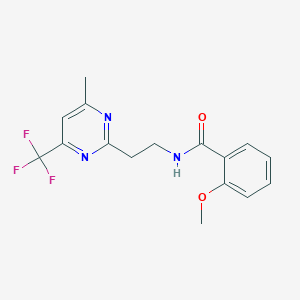

“(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted with a benzo[b]thiophene group and a methanol group . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . A common method for synthesizing substituted piperidines involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide .

Molecular Structure Analysis

The molecular structure of “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride” is complex, with a piperidine ring attached to a benzo[b]thiophene group and a methanol group . The empirical formula of the piperidine part of the molecule is C6H13NO .

Chemical Reactions Analysis

Piperidine derivatives, including “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride” would depend on its specific structure. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

科学研究应用

化学操作和材料科学

一项研究讨论了使用溶剂对纳米材料进行化学操作,重点介绍了溶剂选择如何影响介孔材料合成中的凝胶化和结构形成。这项工作可以提供有关如何“(1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐”可能用于材料科学的见解,特别是在具有特定孔径和表面积的新型纳米材料的合成中 (Ranjit 等,2006)。

药理学和药物化学

另一个应用领域是药理学和药物化学,其中苯并吗啡骨架因其在各种治疗靶标上的多功能性而著称。Turnaturi 等人的研究。(2018) 描述了作用于不同受体的苯并吗啡类化合物的构效关系 (SAR),强调了立体化学和官能团修饰的重要性。这表明“(1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐”在药物开发中的潜在应用,这取决于其立体化学构型和官能团修饰 (Turnaturi 等,2018)。

环境化学和毒理学

在环境化学和毒理学领域,已评估了含有类似于“(1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐”的芳环的化合物对环境的潜在影响和毒性。例如,已经综述了对羟基苯甲酸酯在水生环境中的存在、归宿和行为,提供了有关结构相关化合物在天然水系统中的行为及其对水生生物的潜在影响的见解 (Haman 等,2015)。

分析化学

此外,硅基反相色谱法对碱性药物的分析提供了对分析应用的见解。这项研究可以提出分析“(1-(苯并[b]噻吩-3-基甲基)哌啶-4-基)甲醇盐酸盐”和类似化合物的的方法,尤其是在复杂混合物中 (Engelhardt 等,1991)。

作用机制

The mechanism of action of piperidine derivatives in biological systems is diverse and depends on the specific derivative and its functional groups . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been found to exhibit a wide range of biological activities .

安全和危害

未来方向

Piperidine derivatives, including “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride”, continue to be an area of interest in drug discovery due to their diverse biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various therapeutic areas .

属性

IUPAC Name |

[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNQVNJAIXJFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2687941.png)

![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)

![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2687949.png)

![2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2687950.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2687951.png)

![rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans](/img/structure/B2687958.png)